molecular formula C23H18O2 B2530618 (2Z)-2-[(2-methoxyphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one CAS No. 337921-79-6

(2Z)-2-[(2-methoxyphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B2530618
CAS No.: 337921-79-6
M. Wt: 326.395
InChI Key: OGRAHEYJDZXHSL-HKWRFOASSA-N
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Description

(2Z)-2-[(2-methoxyphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one is an organic compound characterized by its unique structure, which includes a methoxyphenyl group and a dihydroindenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2-methoxyphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one typically involves the condensation of 2-methoxybenzaldehyde with 3-phenyl-2,3-dihydro-1H-inden-1-one. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or methanol. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, higher purity reagents, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2-methoxyphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(2Z)-2-[(2-methoxyphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which (2Z)-2-[(2-methoxyphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[(2-methoxyphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one
  • (2Z)-2-[(2-hydroxyphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one

Uniqueness

(2Z)-2-[(2-methoxyphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

(2Z)-2-[(2-methoxyphenyl)methylidene]-3-phenyl-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O2/c1-25-21-14-8-5-11-17(21)15-20-22(16-9-3-2-4-10-16)18-12-6-7-13-19(18)23(20)24/h2-15,22H,1H3/b20-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRAHEYJDZXHSL-HKWRFOASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(C3=CC=CC=C3C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(C3=CC=CC=C3C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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